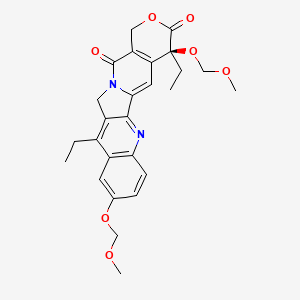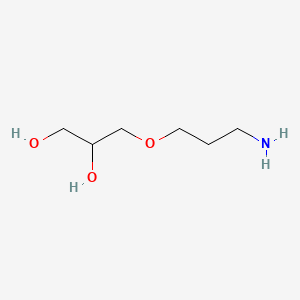
10,20-Di-O-methoxymethyl SN-38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,20-Di-O-methoxymethyl SN-38 is a derivative of SN-38, which is an active metabolite of the chemotherapy drug irinotecan. This compound is primarily used in proteomics research and has a molecular formula of C26H28N2O7 with a molecular weight of 480.51 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Di-O-methoxymethyl SN-38 involves the protection of hydroxyl groups in SN-38 using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection reactions followed by purification using techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
10,20-Di-O-methoxymethyl SN-38 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, SN-38.
Substitution: The methoxymethyl groups can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of SN-38, as well as functionalized analogs that can be used for further research .
Applications De Recherche Scientifique
10,20-Di-O-methoxymethyl SN-38 is used extensively in scientific research, particularly in the following fields:
Chemistry: It serves as a protected intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving the metabolism and mechanism of action of irinotecan.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of irinotecan and its derivatives.
Industry: It is used in the development of new chemotherapeutic agents and in the study of drug delivery systems
Mécanisme D'action
The mechanism of action of 10,20-Di-O-methoxymethyl SN-38 involves its conversion to SN-38, which inhibits the enzyme topoisomerase I. This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
SN-38: The parent compound, which is directly active against topoisomerase I.
Irinotecan: A prodrug that is metabolized to SN-38 in the body.
10-Hydroxycamptothecin: Another derivative with similar activity but different pharmacokinetic properties
Uniqueness
10,20-Di-O-methoxymethyl SN-38 is unique due to its protected hydroxyl groups, which make it more stable and easier to handle in synthetic procedures. This stability allows for more controlled reactions and the synthesis of complex derivatives .
Propriétés
IUPAC Name |
(19S)-10,19-diethyl-7,19-bis(methoxymethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-5-16-17-9-15(34-13-31-3)7-8-21(17)27-23-18(16)11-28-22(23)10-20-19(24(28)29)12-33-25(30)26(20,6-2)35-14-32-4/h7-10H,5-6,11-14H2,1-4H3/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYLDFIUVGOOD-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCOC)C2=NC5=C1C=C(C=C5)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCOC)C2=NC5=C1C=C(C=C5)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)
![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)




